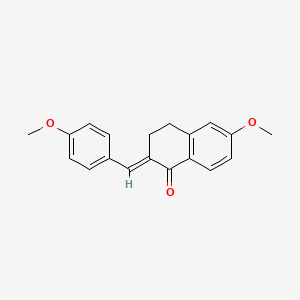

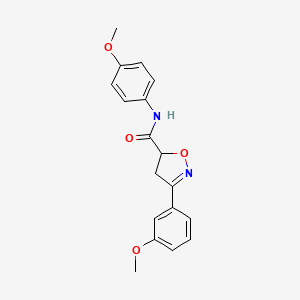

6-methoxy-2-(4-methoxybenzylidene)-3,4-dihydro-1(2H)-naphthalenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is part of a broader class of chemicals known for their significant roles in synthetic organic chemistry and pharmaceutical research. The methoxy groups contribute to the molecule's stability and reactivity, making it a valuable intermediate for various synthetic routes and applications.

Synthesis Analysis

The synthesis of related compounds often involves key intermediates like 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, leveraging reactions such as the Claisen-Schmidt condensation and Friedel-Crafts acylation. These methods facilitate the introduction of methoxy and benzylidene groups into the naphthalene core, essential for obtaining the target compound (Huang et al., 2007).

Molecular Structure Analysis

Molecular structure insights reveal the importance of π-conjugated systems and intra-molecular hydrogen bonding, which influence the compound's chemical behavior. The methoxybenzylidene-imine tautomer, for example, is essentially planar, stabilizing the molecule through van der Waals forces and O—H⋯N hydrogen bonds (Huang et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their participation in addition reactions with dialkyl zinc compounds and photocaging, which is pivotal for controlled release applications. These reactions are facilitated by the methoxy groups and the naphthalene core's electronic properties, underscoring the compound's utility in synthetic chemistry (Kostikov & Popik, 2007).

Physical Properties Analysis

Physical properties such as crystal packing and molecular orientation are crucial for understanding the compound's behavior in solid state. Studies reveal that C—H⋯π interactions, along with the methoxy group's influence on hydrogen bonding, dictate the orientation and packing of aromatic units in the crystal lattice (Capozzi et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards various functional groups and participation in cycloaddition reactions, highlight the compound's versatility. The presence of methoxy and benzylidene groups modulates its electrophilic and nucleophilic characteristics, making it a valuable entity in constructing complex molecular architectures (Sato et al., 2017).

科学的研究の応用

Synthesis Techniques and Intermediates

One study outlines a methodology for synthesizing 5-substituted resorcinols, revealing how different aldehydes can react to yield a variety of bioactive molecules, including hydroxylated stilbene-type structures and saturated molecules. This process highlights the compound's utility in creating intermediates for further chemical synthesis (Alonso, Ramón, & Yus, 1997). Another study demonstrates the compound as a key intermediate in producing potent chiral catalysts for dialkylzinc compounds with aldehydes, emphasizing its role in asymmetric synthesis (Huang et al., 2007).

Catalytic Applications

Research into palladium-catalyzed cocyclotrimerization reveals the compound's potential in synthesizing polycyclic aromatic hydrocarbons, showcasing its versatility in forming complex organic structures (Peña et al., 2000). The study underscores the ability to direct the reaction towards different products by altering the palladium catalyst used.

Photocaging and Photorelease Mechanisms

A groundbreaking approach to photocaging involves the use of derivatives for the efficient release of substrates upon irradiation, a technique with implications for controlled release in chemical and biological applications (Kostikov & Popik, 2007).

Oxidative Transformations

Studies on the oxidation of methoxy- and/or methyl-substituted benzenes and naphthalenes to quinones and phenols illustrate the compound's reactivity towards oxidative conditions, providing valuable insights into the synthesis of quinones and phenols from arenes (Orita et al., 1989).

Separation Techniques

The use of a nematic liquid crystal for gas-liquid chromatographic separation of naphthalene homologues highlights the compound's utility in analytical chemistry, demonstrating its role in enhancing selectivity based on molecular dimensions (Wasik & Chesler, 1976).

Bioactive Compound Synthesis

Research into the synthesis of biologically active compounds using naphthalene ozonolysis products underscores the potential of such derivatives in creating effective juvenoids, pointing towards applications in agricultural and pharmaceutical industries (Kukovinets et al., 2006).

Methodological Innovations

A novel method for generating ortho-(naphtho)quinone methide intermediates presents a mild approach for accessing reactive intermediates, offering broad applications in drug research and natural product synthesis (Shaikh, Cobb, & Varvounis, 2012).

特性

IUPAC Name |

(2E)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-21-16-7-3-13(4-8-16)11-15-6-5-14-12-17(22-2)9-10-18(14)19(15)20/h3-4,7-12H,5-6H2,1-2H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEFPCJXJJHUOS-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87384-01-8 |

Source

|

| Record name | NSC251640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)

![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)

![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)

![9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517349.png)